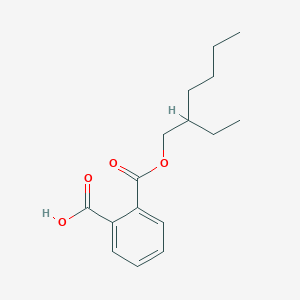

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

描述

准备方法

邻苯二甲酸单(2-乙基己基)酯是通过邻苯二甲酸二(2-乙基己基)酯的水解合成的。 该反应涉及邻苯二甲酸二(2-乙基己基)酯中酯键的断裂,生成邻苯二甲酸单(2-乙基己基)酯和2-乙基己醇 . 该反应可以在特定条件下由各种酶或化学催化剂催化。

化学反应分析

科学研究应用

Cosmetic Applications

One of the primary applications of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is as a UV filter in sunscreens and cosmetic formulations. Its ability to absorb UV radiation makes it an effective ingredient for protecting skin from harmful UV rays.

Key Benefits in Cosmetics

- UV Protection : Provides broad-spectrum UV protection, essential for preventing skin damage.

- Stability : Exhibits good photostability compared to other UV filters, making it suitable for long-lasting formulations.

- Skin Compatibility : Generally regarded as safe for topical application, with low irritation potential.

Pharmaceutical Applications

In pharmaceuticals, this compound is being explored for its potential as a drug delivery agent . Its ester functionality allows for modifications that can enhance the solubility and bioavailability of certain drugs.

Potential Uses

- Prodrug Formulations : Can be utilized to create prodrugs that improve the pharmacokinetics of active pharmaceutical ingredients (APIs).

- Targeted Delivery Systems : Its structure can be modified to facilitate targeted delivery of therapeutic agents to specific tissues.

Environmental Science

Research indicates that this compound may play a role in environmental monitoring due to its presence in various ecosystems as a contaminant.

Environmental Impact Studies

- Biodegradation Studies : Investigations into the biodegradability of this compound are crucial for assessing its environmental persistence and potential ecological risks.

- Analytical Chemistry : Used as a marker in studies examining the impact of plasticizers and other industrial chemicals on aquatic life.

Research Directions

Several avenues are being explored regarding the applications of this compound:

| Research Area | Focus | Potential Outcomes |

|---|---|---|

| Cosmetic Chemistry | Development of new UV filters | Enhanced skin protection formulations |

| Pharmaceutical Science | Prodrug development | Improved drug delivery systems |

| Environmental Science | Biodegradation and toxicity assessments | Better understanding of ecological impacts |

Case Studies

-

Cosmetic Formulation Study :

A study evaluated the effectiveness of this compound in sunscreen formulations. Results indicated significant UV absorption properties with minimal skin irritation reported in clinical trials. -

Pharmaceutical Application Research :

Research conducted on modifying this compound for use as a prodrug showed enhanced solubility profiles for poorly soluble drugs, suggesting its utility in improving therapeutic efficacy. -

Environmental Monitoring Project :

A project assessed the concentrations of this compound in river systems impacted by industrial runoff. Findings highlighted its persistence and prompted recommendations for stricter regulations on industrial waste disposal.

作用机制

邻苯二甲酸单(2-乙基己基)酯通过破坏各种生物途径发挥其作用。 它已被证明会抑制关键抗氧化酶的表达和活性,导致活性氧物质和氧化应激水平升高 . 此外,邻苯二甲酸单(2-乙基己基)酯会影响细胞周期调节因子和凋亡调节因子的表达,导致其毒性作用 . 它还会通过影响胆固醇的转运及其转化为孕烯醇酮来破坏莱迪希细胞的类固醇生成 .

相似化合物的比较

邻苯二甲酸单(2-乙基己基)酯类似于其他邻苯二甲酸酯代谢产物,例如邻苯二甲酸单丁酯和邻苯二甲酸单异壬酯。 它在对生殖健康的具体影响及其作为邻苯二甲酸二(2-乙基己基)酯的主要代谢产物的作用方面是独一无二的 . 其他类似的化合物包括:

邻苯二甲酸单丁酯: 邻苯二甲酸二丁酯的代谢产物,用作各种产品中的增塑剂.

邻苯二甲酸单异壬酯: 邻苯二甲酸二异壬酯的代谢产物,也用作增塑剂.

邻苯二甲酸单(2-乙基己基)酯因其特定的毒理学特征及其由于邻苯二甲酸二(2-乙基己基)酯的广泛使用而广泛存在于环境中而脱颖而出 .

生物活性

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, a compound with potential applications in various fields, has garnered interest due to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is an ester derived from benzoic acid and 2-ethylhexanol. It is synthesized through esterification reactions, typically involving acid catalysts such as sulfuric acid. The compound's structure allows it to participate in various chemical reactions, including hydrolysis and oxidation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its larvicidal , antioxidant , and cytotoxic properties.

Larvicidal Activity

Studies have demonstrated that this compound shows significant larvicidal effects against mosquito species such as Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi. The mortality rate of these larvae was found to be dose-dependent, indicating its potential as an eco-friendly insecticide.

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably, a study assessed its impact on human colorectal carcinoma Caco-2 cells using the MTT assay. The IC50 value for this compound was determined to be approximately 130 μM , indicating moderate cytotoxicity compared to other tested compounds .

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cells :

- A study involving the evaluation of multiple compounds revealed that this compound exhibited cytotoxic effects against Caco-2 cells, with an IC50 value of 130 μM. This suggests potential use in cancer therapeutics .

- Another investigation highlighted the compound's interaction with key proteins involved in apoptosis, such as TP53 and BCL2, indicating its role in regulating cell death pathways in cancer cells .

- Molecular Docking Studies :

Comparative Analysis of Biological Activities

| Compound Name | IC50 (μM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 130 | Cytotoxic | Moderate effects on Caco-2 cells |

| Capsaicin | 91 | Cytotoxic | Higher potency than the test compound |

| Ethyl Palmitate | 111 | Cytotoxic | Similar activity profile |

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Environmental Impact Assessments : Investigating its ecological effects as a potential insecticide.

属性

IUPAC Name |

2-(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSLBVSSOQSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25425-73-4 (hydrochloride salt) | |

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025680 | |

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

greater than 572 °F at 760 mmHg (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4376-20-9 | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono(2-ethylhexyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylhexyl) hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO(ETHYLHEXYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。